molecular formula C23H42ClN B1618657 1-Octadecylpyridinium chloride CAS No. 3165-81-9

1-Octadecylpyridinium chloride

Cat. No.: B1618657
CAS No.: 3165-81-9
M. Wt: 368 g/mol
InChI Key: WJDJWDHXZBNQNE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Octadecylpyridinium chloride, also known as stearylpyridinium chloride, is a quaternary ammonium compound with the molecular formula C23H42ClN. It is a pyridinium salt where the pyridine nitrogen is substituted with an octadecyl (stearyl) group. This compound is known for its surfactant properties and is used in various industrial and research applications .

Preparation Methods

1-Octadecylpyridinium chloride can be synthesized through the quaternization of pyridine with octadecyl chloride. The reaction typically involves heating pyridine with octadecyl chloride in the presence of a solvent such as acetonitrile or ethanol. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

1-Octadecylpyridinium chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like hydroxide ions, cyanide ions, and other halides. The major products formed depend on the specific reagents and conditions used in the reactions .

Scientific Research Applications

1-Octadecylpyridinium chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-octadecylpyridinium chloride primarily involves its surfactant properties. The long hydrophobic octadecyl chain interacts with lipid membranes, disrupting their structure and leading to cell lysis in microbial organisms. This makes it effective as an antimicrobial agent. Additionally, its ability to form complexes with various ions can facilitate phase transfer catalysis by increasing the solubility of reactants in different phases .

Comparison with Similar Compounds

1-Octadecylpyridinium chloride can be compared with other quaternary ammonium compounds such as:

The uniqueness of this compound lies in its longer alkyl chain, which enhances its surfactant properties and makes it particularly effective in disrupting lipid membranes and forming stable complexes with various ions .

Properties

IUPAC Name

1-octadecylpyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-22-19-17-20-23-24;/h17,19-20,22-23H,2-16,18,21H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDJWDHXZBNQNE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40953622
Record name 1-Octadecylpyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3165-81-9
Record name Octadecylpyridinium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3165-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octadecylpyridinium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003165819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3165-81-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12139
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Octadecylpyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-octadecylpyridinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Octadecylpyridinium chloride
Reactant of Route 2
Reactant of Route 2
1-Octadecylpyridinium chloride
Reactant of Route 3
Reactant of Route 3
1-Octadecylpyridinium chloride
Reactant of Route 4
1-Octadecylpyridinium chloride
Reactant of Route 5
1-Octadecylpyridinium chloride
Reactant of Route 6
1-Octadecylpyridinium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.